molecular formula C8H6BrN3O B15055713 8-Bromo-5-methoxypyrido[3,4-b]pyrazine

8-Bromo-5-methoxypyrido[3,4-b]pyrazine

Cat. No.: B15055713
M. Wt: 240.06 g/mol
InChI Key: IYOITLBKHGCADS-UHFFFAOYSA-N
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Description

8-Bromo-5-methoxypyrido[3,4-b]pyrazine (CAS 1590409-72-5) is a high-purity chemical building block offered for research and development purposes. This compound belongs to the pyridopyrazine heterocyclic family, a privileged scaffold in medicinal chemistry known for its utility in constructing biologically active molecules. Pyrido[3,4-b]pyrazine derivatives are recognized as potent inhibitors of key enzymatic targets, most notably Spleen Tyrosine Kinase (SYK), which plays a critical role in intracellular signaling within immune cells like B-lymphocytes and mast cells . The bromo and methoxy functional groups on this core structure make it a versatile and valuable intermediate for further synthetic exploration, including metal-catalyzed cross-coupling reactions, to create novel compounds for investigating autoimmune disorders, inflammatory diseases, and oncological pathways . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. It is supplied with a documented quality of 97% purity and is characterized to ensure consistency and reliability in your experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

8-bromo-5-methoxypyrido[3,4-b]pyrazine

InChI

InChI=1S/C8H6BrN3O/c1-13-8-7-6(5(9)4-12-8)10-2-3-11-7/h2-4H,1H3

InChI Key

IYOITLBKHGCADS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=NC=CN=C21)Br

Origin of Product

United States

Reactivity and Mechanistic Studies of 8 Bromo 5 Methoxypyrido 3,4 B Pyrazine

Reactivity of the Bromine Moiety at C-8 of Pyrido[3,4-b]pyrazine (B183377)

The bromine atom at the C-8 position of the pyrido[3,4-b]pyrazine core is a key site for functionalization, primarily through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridopyrazine ring system enhances the susceptibility of the C-8 position to chemical transformations.

Nucleophilic Substitution Reactions

The electron-withdrawing character of the pyrazine (B50134) and pyridine (B92270) rings activates the C-Br bond towards nucleophilic attack. While specific studies on 8-bromo-5-methoxypyrido[3,4-b]pyrazine are not extensively documented in publicly available literature, the reactivity can be inferred from related systems. For instance, in other electron-deficient heterocyclic systems, halogens at similar positions can be displaced by a variety of nucleophiles. These reactions often require elevated temperatures and may be facilitated by the use of a base. The reaction pathway typically involves the formation of a Meisenheimer-like intermediate, a resonance-stabilized anionic species, which then expels the bromide ion to yield the substituted product. The rate and feasibility of such substitutions are influenced by the nature of the nucleophile and the reaction conditions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at C-8 serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For related bromo-substituted quinoxalines and pyrido[2,3-b]pyrazines, high yields have been achieved using catalysts like Pd(dppf)Cl₂·CH₂Cl₂ with K₂CO₃ as the base in refluxing tetrahydrofuran (B95107) (THF). researchgate.net The electronic nature of the boronic acid can influence the reaction efficiency, with both electron-rich and electron-poor derivatives often coupling successfully. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines. The choice of phosphine ligand is crucial for the success of these reactions. For instance, the amination of aryl bromides can be achieved at room temperature using P(t-Bu)₃ as a ligand. nih.gov The reaction conditions, including the base and solvent, need to be optimized for specific substrates. rsc.org

Coupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water85-95Moderate to Good
Various arylboronic acidsPd(dppf)Cl₂·CH₂Cl₂K₂CO₃THFRefluxHigh
N-MethylanilinePd(OAc)₂ / JohnphosNaO-t-BuToluene110-120Incomplete conversion noted in related systems
Aqueous AmmoniaPd(0) / KPhosHydroxideWaterNot specifiedHigh selectivity for primary amine

Reactivity of the Methoxy (B1213986) Group on the Pyrido[3,4-b]pyrazine Ring

The oxygen atom of the methoxy group possesses lone pairs of electrons, rendering it a potential site for protonation or coordination to Lewis acids. Cleavage of the methyl-oxygen bond to yield the corresponding hydroxypyridopyrazine can be achieved under harsh acidic conditions (e.g., using HBr or BBr₃) or through other ether cleavage protocols. The reactivity of the methoxy group is generally lower than that of the bromine at C-8, and it is typically stable under the conditions used for cross-coupling reactions at the C-8 position.

Electrophilic and Nucleophilic Sites within this compound

The distribution of electrophilic and nucleophilic centers within this compound is a consequence of the electronegativity of the nitrogen atoms in the heterocyclic core and the electronic nature of the substituents.

Electrophilic Sites:

C-8: The carbon atom attached to the bromine is a primary electrophilic site due to the electron-withdrawing nature of the bromine atom and the adjacent nitrogen atom. This makes it susceptible to attack by nucleophiles and the site of oxidative addition in palladium-catalyzed cross-coupling reactions.

Pyrazine Ring Carbons: The carbon atoms of the pyrazine ring are generally electron-deficient due to the presence of two electronegative nitrogen atoms, making them potential sites for nucleophilic attack, although less reactive than the C-8 position.

Nucleophilic Sites:

Nitrogen Atoms: The nitrogen atoms of the pyridopyrazine ring possess lone pairs of electrons and are the primary nucleophilic centers. They can be protonated in acidic media or act as ligands for metal ions.

Methoxy Oxygen: The oxygen atom of the methoxy group also has lone pairs and can act as a weak nucleophile or a hydrogen bond acceptor.

The interplay of the electron-donating methoxy group and the electron-withdrawing bromine atom, along with the inherent electronic properties of the pyridopyrazine system, creates a nuanced reactivity profile.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on this exact molecule are scarce, general principles from related heterocyclic systems can be applied.

Computational Investigations of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the electronic properties and reaction mechanisms of heterocyclic compounds. nih.gov For pyrazine derivatives, computational studies have been used to analyze frontier molecular orbitals (HOMO and LUMO), which helps in predicting the reactivity and electronic transitions of the molecule. rsc.org

Recent computational work on pyrazine has focused on tracking electron density changes in excited states, providing insights into structural changes during electronic transitions. researchgate.net Such studies can help in understanding the photophysical properties of pyridopyrazine derivatives.

In the context of reactivity, DFT calculations can be employed to:

Model Reaction Intermediates: For instance, the structure and stability of Meisenheimer complexes in nucleophilic aromatic substitution reactions can be calculated.

Determine Transition State Energies: This allows for the prediction of reaction barriers and the elucidation of the most favorable reaction pathways.

Analyze Electron Distribution: Molecular electrostatic potential (MEP) maps can visually represent the electrophilic and nucleophilic regions of the molecule, confirming the qualitative predictions based on substituent effects.

Information regarding the experimental validation of reaction mechanisms for this compound is not available in the public domain.

Extensive searches of scholarly databases and scientific literature have yielded no specific research articles, patents, or other publications containing detailed experimental data or mechanistic studies for the chemical compound this compound.

While general information exists for the broader class of pyridopyrazines and related heterocyclic compounds, there is a notable absence of specific research findings concerning the reactivity and mechanistic pathways of this particular molecule. The available information is insufficient to construct a scientifically accurate and detailed article as requested, which would require access to experimental data such as reaction kinetics, spectroscopic analysis of intermediates, and product yield studies under various conditions.

Therefore, the section on "Experimental Validation of Proposed Mechanisms" cannot be completed at this time due to the lack of primary research on this specific compound.

Advanced Characterization Techniques and Spectroscopic Analysis for Pyrido 3,4 B Pyrazine Derivatives

Spectroscopic Methods for Structural Elucidation of Complex Pyrido[3,4-b]pyrazine (B183377) Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrido[3,4-b]pyrazine Ring Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. For 8-Bromo-5-methoxypyrido[3,4-b]pyrazine, both ¹H NMR and ¹³C NMR would be essential.

¹H NMR Spectroscopy: This technique would identify the number of chemically distinct protons, their electronic environment, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the aromatic protons on the pyridopyrazine core and a characteristic singlet for the protons of the methoxy (B1213986) group. The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern on the heterocyclic ring.

¹³C NMR Spectroscopy: This analysis would reveal the number of unique carbon atoms in the molecule. The spectrum would show separate signals for each carbon in the pyridopyrazine skeleton, the carbon of the methoxy group, and the carbon atom bonded to the bromine. The chemical shifts would provide insight into the electronic environment of each carbon atom.

A summary of the expected NMR data types is presented in the table below.

TechniqueInformation Provided for this compound
¹H NMR Number and type of protons, chemical environment, proton-proton coupling
¹³C NMR Number and type of carbon atoms, electronic environment of carbons
2D NMR (COSY, HSQC, HMBC) Correlation between protons, direct carbon-proton attachments, long-range carbon-proton correlations

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact molecular weight of the compound (239.97 g/mol for the major isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺) would be a definitive indicator of the presence of a single bromine atom.

Further analysis of the fragmentation pattern would provide structural information. Common fragmentation pathways for such heterocyclic systems could involve the loss of the methoxy group (•OCH₃) or a methyl radical (•CH₃), followed by subsequent cleavages of the ring system.

Advanced Spectroelectrochemical and Photophysical Characterization of Pyrido[3,4-b]pyrazine-Based Systems

While specific data for this compound is not available, the pyrido[3,4-b]pyrazine core is known to be a strong electron-withdrawing unit. rsc.org This property makes its derivatives promising candidates for applications in electronic materials, such as dye-sensitized solar cells (DSSCs). rsc.orgnih.gov

Electrochemical Properties Relevant to Functional Applications

The electrochemical behavior of pyrido[3,4-b]pyrazine derivatives is typically investigated using techniques like cyclic voltammetry (CV). These studies are crucial for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For a compound like this compound, CV would be used to measure its oxidation and reduction potentials. These potentials are directly related to the HOMO and LUMO energy levels, respectively, which are critical parameters for predicting charge transfer properties in electronic devices. The electron-withdrawing nature of the pyridopyrazine core, combined with the electronic effects of the bromo and methoxy substituents, would influence these energy levels.

Electrochemical ParameterSignificance for Functional Applications
Oxidation Potential (E_ox) Relates to the HOMO energy level; indicates the ease of removing an electron.
Reduction Potential (E_red) Relates to the LUMO energy level; indicates the ease of accepting an electron.
HOMO-LUMO Gap (E_g) Determines the energy required for electronic excitation; influences optical and electronic properties.

Photophysical Behavior of Pyrido[3,4-b]pyrazine Derivatives as Sensitizers

The photophysical properties of a molecule describe its interaction with light. These are typically studied using UV-Visible absorption and photoluminescence (PL) spectroscopy. For pyrido[3,4-b]pyrazine derivatives, these properties are key to their function as sensitizers in solar cells, where they are responsible for absorbing light and initiating the charge separation process. rsc.org

UV-Visible Spectroscopy: The absorption spectrum of this compound would reveal the wavelengths of light it absorbs. Transitions in such molecules are often characterized as intramolecular charge-transfer (ICT) bands.

Photoluminescence Spectroscopy: The emission spectrum would provide information about the molecule's ability to fluoresce after absorbing light, indicating pathways for energy dissipation.

These photophysical properties are directly linked to the HOMO and LUMO energy levels determined through electrochemical measurements. rsc.org

Theoretical and Computational Chemistry Studies of 8 Bromo 5 Methoxypyrido 3,4 B Pyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a powerful computational tool used to investigate the electronic properties of molecules. For 8-Bromo-5-methoxypyrido[3,4-b]pyrazine, these calculations would provide fundamental insights into its stability and chemical behavior.

Geometry Optimization and Vibrational Analysis

The initial step in a computational study involves geometry optimization to find the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. Following optimization, vibrational frequency analysis is typically performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict its infrared and Raman spectra. No published optimized coordinates or vibrational data are available for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. Specific HOMO, LUMO, and energy gap values for this compound are not found in the current literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, identifying electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). This visual tool is invaluable for predicting sites of intermolecular interactions. An MEP map for this compound has not been published.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the standard method for calculating the electronic excited states of molecules. This analysis would predict the molecule's UV-Vis absorption spectrum by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. Such a study would elucidate the photophysical properties of this compound, but no such data is currently available.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could be used to explore its conformational landscape, study its interactions with solvent molecules, or predict its behavior in a biological system. There are no published MD simulation studies focused on this compound.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A comprehensive computational study would involve predicting various spectroscopic properties, such as NMR chemical shifts (¹H and ¹³C), and comparing them with experimental data to validate the accuracy of the computational methods used. While experimental NMR data may exist in certain databases, a detailed computational prediction and comparison for this compound is absent from the scientific literature.

Quantum Chemical Descriptors for Reactivity Prediction

As of the current literature survey, specific theoretical and computational studies detailing the quantum chemical descriptors for this compound are not available. While research has been conducted on the broader class of pyridopyrazine derivatives and other related heterocyclic compounds, data for this particular molecule has not been published.

Theoretical and computational chemistry provides valuable insights into the reactivity and electronic properties of molecules through the calculation of various quantum chemical descriptors. These descriptors, derived from the electronic structure of a molecule, help in predicting its behavior in chemical reactions. Key descriptors often include:

Highest Occupied Molecular Orbital (HOMO) Energy: This indicates the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater tendency to act as an electron donor.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: This relates to the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Electronegativity (χ): This measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to change its electron distribution. Molecules with a larger HOMO-LUMO gap are generally considered "harder" and less reactive.

Electrophilicity Index (ω): This global reactivity index measures the energy stabilization when a molecule acquires an additional electronic charge from the environment.

Studies on similar structures, such as various pyrido[2,3-b]pyrazine (B189457) derivatives, have utilized Density Functional Theory (DFT) to calculate these parameters and correlate them with observed chemical behavior. For instance, research on other substituted pyrazine (B50134) compounds has employed DFT calculations to understand their spectroscopic properties and predict their reactivity. However, without specific calculations for this compound, any discussion of its quantum chemical descriptors would be speculative.

Future computational studies on this compound would be necessary to generate the data required for a thorough analysis of its reactivity based on quantum chemical descriptors. Such studies would likely involve geometry optimization of the molecule followed by frequency calculations using an appropriate level of theory and basis set to determine the above-mentioned descriptors.

Exploration of Biological Activities and Structure Activity Relationships Sar of Pyrido 3,4 B Pyrazine Derivatives

Pyrido[3,4-b]pyrazine (B183377) Scaffolds in Medicinal Chemistry Research

The pyrido[3,4-b]pyrazine core is a versatile scaffold in drug discovery, forming the basis for a variety of biologically active compounds. chemimpex.com Its derivatives have been investigated for a wide range of therapeutic applications, including the development of agents for neurological disorders and as protein kinase inhibitors for cancer therapy. chemimpex.comrsc.org The ability to readily introduce diverse substituents at various positions of the pyridopyrazine ring system allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for medicinal chemistry campaigns. nih.govacs.org

One of the notable applications of this scaffold is in the development of anticancer agents. For instance, certain 1,2-dihydropyrido[3,4-b]pyrazine derivatives have demonstrated activity against experimental neoplasms in mice. nih.gov The mechanism of action for these compounds has been linked to the disruption of mitosis. nih.gov Structure-activity relationship (SAR) studies on these derivatives have revealed key structural features necessary for their antitumor activity. The integrity of the 1,2-dihydropyrido[3,4-b]pyrazine ring is crucial, as both oxidation to the aromatic pyrido[3,4-b]pyrazine or reduction to the 1-deaza-5,6,7,8-tetrahydropteridine form leads to a loss of activity. nih.gov Furthermore, the presence of a 4-amino group and an aryl-containing substituent at the 6-position are essential for biological effect. nih.gov The potency can be further enhanced by the introduction of a methyl group at the 7-position. nih.gov

Enzyme Inhibition Studies by Pyrido[3,4-b]pyrazine Derivatives

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways of various hematopoietic cells. google.com Its involvement in immunoreceptor signaling makes it an attractive therapeutic target for inflammatory diseases, autoimmune disorders, and certain types of cancer, particularly B-cell malignancies. google.comwipo.int Pyrido[3,4-b]pyrazine derivatives have been identified as inhibitors of Syk, highlighting their potential in the development of novel therapies for diseases driven by inappropriate activation of mast cells, macrophages, and B-cells. google.comwipo.int

A patent has described a series of pyrido[3,4-b]pyrazine derivatives as potent Syk inhibitors. wipo.int These compounds are proposed for the treatment of conditions such as rheumatoid arthritis, asthma, and hematological malignancies. google.com The core scaffold is recognized for its ability to interact with the kinase domain of Syk, and modifications around the periphery of the molecule can be used to modulate potency and selectivity. google.com

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target. nih.govresearchgate.net A novel series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives has been designed and synthesized as potent FLT3 inhibitors. nih.govresearchgate.net These compounds have demonstrated significant inhibitory activity against both wild-type and mutated forms of FLT3, along with potent antiproliferative effects in AML cell lines. nih.gov

One of the most promising compounds from this series, compound 13 , exhibited potent kinase inhibitory activity against the FLT3-D835Y mutant with an IC₅₀ of 29.54 nM and excellent cellular potency against the MV4-11 cell line (IC₅₀ = 15.77 nM). nih.govresearchgate.net This compound also showed strong inhibition of other FLT3 mutants and was found to be metabolically stable in mouse liver microsomes. nih.gov The treatment with compound 13 led to a significant inhibition of FLT3 autophosphorylation in MV4-11 cells, confirming its mechanism of action. nih.gov

The structure-activity relationship studies of these derivatives have provided valuable insights for further optimization. The data from a selection of these compounds are presented in the table below.

CompoundFLT3-D835Y IC₅₀ (nM)MV4-11 IC₅₀ (nM)
1 >10000>10000
5 105.1 ± 1.832.8 ± 1.1
9 63.8 ± 3.225.4 ± 0.9
13 29.5 ± 4.815.8 ± 0.2

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. researchgate.net The inhibition of BACE1 is therefore a major therapeutic strategy for the treatment of this neurodegenerative disorder. Fused pyridine-derived systems have been explored as potential BACE1 inhibitors. nih.gov

In the quest for selective BACE1 inhibitors, researchers have designed fused pyridine (B92270) analogues that can interact with the 10s loop of the enzyme, a region that differs between BACE1 and the closely related BACE2. nih.gov This structural difference allows for the design of selective inhibitors. While specific pyrido[3,4-b]pyrazine derivatives as BACE inhibitors are not extensively detailed in the provided search results, the general principle of using fused pyridine scaffolds highlights the potential of this chemical class. For instance, a study on fused pyridine analogues led to the discovery of a compound with high selectivity and significant Aβ reduction. nih.gov The design of these inhibitors often involves creating molecules that can occupy the S3 pocket of the enzyme and interact with the 10s loop, leading to improved selectivity over BACE2. nih.gov

Receptor Antagonism Studies

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception by detecting noxious stimuli such as heat, acid, and capsaicin. nih.gov Antagonists of the TRPV1 receptor are being investigated as potential novel analgesics. nih.gov While the direct use of pyrido[3,4-b]pyrazine as a TRPV1 antagonist scaffold is not prominently featured, closely related structures have shown significant promise.

For example, researchers have replaced a 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine (B189457) scaffold to develop TRPV1 antagonists with a reduced potential for the formation of reactive metabolites. nih.gov This work led to the discovery of a compound that was an orally bioavailable TRPV1 antagonist with moderate brain penetration and demonstrated efficacy in in vivo pain models. nih.gov

In a more direct link to the pyrido[3,4-b] core, a class of TRPV1 antagonists has been developed based on a 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole scaffold. nih.gov This fused system incorporates the pyrido[3,4-b] moiety. The SAR analysis of these analogues indicated that the 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole portion of the molecule was crucial for potent antagonism of human TRPV1 activation by capsaicin. nih.gov One of the most potent compounds identified, 6g , displayed an IC₅₀ of 0.075 μM against capsaicin-activated hTRPV1. nih.gov This compound also showed good efficacy in animal models of pain and had a favorable pharmacokinetic profile. nih.gov

CompoundhTRPV1 IC₅₀ (µM) (Capsaicin activation)
6a 0.23
6d 0.12
6g 0.075
6j 0.18

Cellular Biological Assays for Pyrido[3,4-b]pyrazine Derivatives

Cellular assays are crucial for determining the biological effects of chemical compounds in a physiological context. For pyrido[3,4-b]pyrazine derivatives, these assays typically focus on their potential as anticancer agents.

The antiproliferative activity of pyrido[3,4-b]pyrazine derivatives is commonly evaluated against a panel of human cancer cell lines. While specific data for 8-Bromo-5-methoxypyrido[3,4-b]pyrazine is not detailed in the provided search results, studies on analogous compounds provide insight into the potential efficacy of this class of molecules. For instance, a novel series of disubstituted pyrido[3,4-b]pyrazine-based compounds were identified as promising protein kinase inhibitors, with several analogs showing activity at low micromolar IC50 values against various cancer-related protein kinases.

In a study on related pyrazolo[3,4-b]pyrazines, derivatives were tested against the MCF-7 breast cancer cell line. The results highlighted that substitutions on the pyrazolo[3,4-b]pyrazine core significantly influence their cytotoxic activity. For example, a derivative with a 3,4-dimethoxy substitution exhibited the highest activity with an IC50 value of 2.22 μM against the MCF-7 cell line. This underscores the importance of substituent patterns in determining the antiproliferative potential of such heterocyclic systems.

Table 1: Example of Antiproliferative Activity of Substituted Pyrazolo[3,4-b]pyrazine Derivatives against MCF-7 Cancer Cell Line

Compound Substitution IC50 (μM)
25h 4-N,N-dimethylamino 3.66
25i 4-Cl Not specified, but higher activity than 25h
25j 3,4-dimethoxy 2.22
Paclitaxel (Reference) - 1.02

Data sourced from a study on pyrazolo[3,4-b]pyrazines, which are structurally related to pyrido[3,4-b]pyrazines.

Many pyrido[3,4-b]pyrazine derivatives are designed as protein kinase inhibitors. A key mechanism of action for such inhibitors is the prevention of the autophosphorylation of receptor tyrosine kinases (RTKs), a critical step in the activation of downstream signaling pathways that promote cell proliferation and survival. Inhibition of autophosphorylation in cellular models serves as a direct indicator of the compound's engagement with its intended target.

While direct evidence for this compound is not available in the search results, studies on structurally similar pyrido[d]pyrimidines have demonstrated a positive correlation between the inhibition of isolated epidermal growth factor receptor (EGFR) and the inhibition of EGFR autophosphorylation in A431 cells. This suggests that potent enzyme inhibitors from this class of compounds are likely to translate their activity to a cellular context by blocking essential phosphorylation events.

Molecular Docking and Ligand-Protein Interaction Studies for Pyrido[3,4-b]pyrazine Compounds

Molecular docking simulations are computational techniques used to predict the binding mode and affinity of a ligand to a target protein. These studies are instrumental in understanding the molecular basis of inhibition and in guiding the rational design of more potent and selective inhibitors.

For pyrido[3,4-b]pyrazine and related heterocyclic compounds, docking studies have been employed to elucidate their interactions with the active sites of protein kinases. These studies often reveal key interactions, such as hydrogen bonds with the hinge region of the kinase, as well as hydrophobic and van der Waals interactions with other residues in the ATP-binding pocket. For example, in a study of pyrido[3,4-d]pyrimidine (B3350098) derivatives targeting the Mps1 kinase, docking revealed that the pyrimidine ring formed a crucial hydrogen bond with Gly605 in the hinge region. Such interactions are critical for stabilizing the ligand-protein complex and are a hallmark of many kinase inhibitors. The specific binding mode of this compound would depend on the specific kinase it targets, but it is anticipated to engage in similar types of interactions.

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how different chemical modifications to a lead compound affect its biological activity.

The introduction of halogen atoms, such as bromine, is a common strategy in drug design. The bromine atom at the 8-position of the pyrido[3,4-b]pyrazine core can influence the compound's biological activity through several mechanisms. Bromine is an electron-withdrawing group that can alter the electronic properties of the aromatic system, potentially affecting ligand-target interactions. Furthermore, its size and lipophilicity can influence the compound's ability to fit into the binding pocket and its pharmacokinetic properties. In some cases, halogen atoms can form halogen bonds, which are non-covalent interactions with electron-rich atoms in the protein, thereby enhancing binding affinity. Studies on other heterocyclic scaffolds have shown that bromo-substituents can contribute positively to anticancer activity.

The methoxy (B1213986) group at the 5-position is another key feature that can significantly impact the biological profile of the molecule. The methoxy group is a versatile substituent that can act as a hydrogen bond acceptor and can also engage in hydrophobic interactions. Its presence can influence the conformation of the molecule and its solubility. The positioning of the methoxy group is critical; for instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, the position of the methoxy substituent was found to be crucial for their anticancer activity. Depending on the topology of the target's active site, the methoxy group could be involved in direct interactions with the protein or could serve to orient the molecule for optimal binding of other pharmacophoric elements.

Applications of Pyrido 3,4 B Pyrazine Derivatives in Advanced Materials and Other Fields

Pyrido[3,4-b]pyrazine (B183377) as Acceptor Units in Conjugated Polymers

The electron-deficient nature of the pyrido[3,4-b]pyrazine core makes it an excellent acceptor unit for the design of donor-acceptor (D-A) type conjugated polymers. These materials are of significant interest for applications in organic electronics, such as organic solar cells and electrochromic devices.

Design and Synthesis of Donor-Acceptor Type Polymers Incorporating Pyrido[3,4-b]pyrazine

The synthesis of D-A polymers based on pyrido[3,4-b]pyrazine typically involves copolymerizing a pyrido[3,4-b]pyrazine monomer, often functionalized with bromine atoms at the 5- and 8-positions, with various electron-donating comonomers. Common synthetic routes, such as Stille or Suzuki coupling reactions, are employed to create these alternating copolymer structures. The choice of the donor unit is crucial as it allows for the tuning of the polymer's electronic and optical properties. For instance, different thiophene-based donors have been utilized to modulate the band gap and energy levels of the resulting polymers.

Researchers have successfully synthesized a range of pyrido[3,4-b]pyrazine-based copolymers. The introduction of solubilizing side chains, such as alkyl or alkoxy groups, onto the donor or acceptor units is a common strategy to improve the processability of these polymers in common organic solvents, which is essential for device fabrication.

Electrochromic and Electronic Properties of Pyrido[3,4-b]pyrazine-Based Polymers

Pyrido[3,4-b]pyrazine-based D-A polymers exhibit interesting electrochromic and electronic properties that are directly related to their molecular structure. The intramolecular charge transfer (ICT) between the electron-rich donor and electron-poor acceptor units results in low band gaps and broad absorption spectra, often extending into the near-infrared (NIR) region. This characteristic is highly desirable for applications in organic photovoltaics, as it allows for the harvesting of a larger portion of the solar spectrum.

The band gaps of these polymers can be systematically tuned by varying the electron-donating strength of the donor unit. Stronger donors lead to a more pronounced ICT effect and, consequently, a lower band gap. For example, polymers incorporating 3,4-ethylenedioxythiophene (B145204) (EDOT) as the donor unit have shown different electronic properties compared to those with thiophene (B33073) or butylthiophene donors.

The electrochromic behavior of these polymers is another area of active research. By applying a potential, the polymer can be reversibly switched between different redox states, each with a distinct color. This property makes them promising materials for applications such as smart windows, displays, and electronic paper. Some pyrido[3,4-b]pyrazine-EDOT hybrid polymers have been reported to exhibit neutral green to gray color changes with high optical contrast and fast switching times.

Below is a table summarizing the electronic properties of some representative pyrido[3,4-b]pyrazine-based polymers.

PolymerDonor UnitOptical Band Gap (eV)HOMO Level (eV)LUMO Level (eV)
P1Benzo[1,2-b:4,5-b']dithiophene1.81-5.17-3.36
P2Cyclopenta[2,1-b:3,4-b']dithiophene1.69-5.24-3.55
BDT-S-fPPFluorinated Pyrido[3,4-b]pyrazineNot specifiedNot specifiedNot specified

Pyrido[3,4-b]pyrazine Derivatives as Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Photophysical Properties and Performance in DSSC Devices

A series of organic sensitizers incorporating a pyrido[3,4-b]pyrazine core have been synthesized and characterized. These dyes typically feature a donor group, such as triphenylamine (B166846) or indoline (B122111), connected to a π-bridge and an acceptor/anchoring group, commonly cyanoacrylic acid. The pyrido[3,4-b]pyrazine unit is strategically placed within the molecular structure to modulate the electronic properties.

The photophysical properties of these dyes are characterized by strong absorption in the visible region, which is essential for efficient light harvesting. The introduction of the pyrido[3,4-b]pyrazine moiety can lead to a red-shift in the absorption spectra, allowing the dye to capture more photons from sunlight. The HOMO and LUMO energy levels of the dyes can be fine-tuned by modifying the donor and π-spacer units to ensure efficient electron injection into the semiconductor's conduction band (e.g., TiO2) and effective dye regeneration.

Several studies have demonstrated the potential of pyrido[3,4-b]pyrazine-based sensitizers in DSSCs, achieving respectable power conversion efficiencies (PCEs). For instance, a sensitizer (B1316253) featuring an indoline donor and a pyrido[3,4-b]pyrazine unit achieved a PCE of 8.57% with a cobalt-based electrolyte. rsc.orgnih.gov Another series of sensitizers showed that by optimizing the donor and π-spacer, a PCE of 7.12% could be reached. chemimpex.comtandfonline.com These results highlight the promise of this class of compounds for the development of efficient and stable DSSCs. chemimpex.comtandfonline.com

The performance metrics of some pyrido[3,4-b]pyrazine-based DSSCs are presented in the table below.

SensitizerDonor UnitJsc (mA/cm²)Voc (mV)FFPCE (%)
DT-1Indoline16.088020.668.57
APP-IVOctyloxytriphenylamineNot specifiedNot specifiedNot specified7.12
SH3Cyclopentadithiophene π-bridgeNot specifiedNot specifiedNot specified>5

Potential in Corrosion Inhibition Studies for Pyrazine (B50134) Derivatives

Recent research has explored the application of pyrazine derivatives as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process.

The mechanism of corrosion inhibition by pyrazine derivatives involves the presence of heteroatoms (nitrogen) and π-electrons in their molecular structure. These features allow the molecules to interact with the vacant d-orbitals of the metal, leading to the formation of a stable adsorbed layer. This adsorption can be either physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds.

Studies have shown that pyrazine derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibition efficiency of these compounds is typically found to increase with their concentration. The adsorption of pyrazine derivatives on metal surfaces often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the surface. While much of the research has focused on general pyrazine derivatives, some studies have specifically investigated pyrido[2,3-b]pyrazine (B189457) derivatives and found them to be effective corrosion inhibitors for mild steel in hydrochloric acid.

Other Emerging Applications of Pyrido[3,4-b]pyrazine Derivatives

Beyond their use in organic electronics and corrosion inhibition, pyrido[3,4-b]pyrazine derivatives are gaining attention in several other fields, primarily driven by their versatile chemical reactivity and biological activity.

In the realm of medicinal chemistry , the pyrido[3,4-b]pyrazine scaffold has been identified as a valuable framework for the design of novel therapeutic agents. chemimpex.com For example, a family of disubstituted pyrido[3,4-b]pyrazine-based compounds has been discovered to be promising protein kinase inhibitors, with several analogues showing activity against a panel of cancer-related protein kinases. rsc.org This highlights their potential in the development of new anticancer drugs. The core structure is also being explored for its potential in treating neurological disorders. chemimpex.com

In the field of agrochemicals , pyrido[3,4-b]pyrazine derivatives have been utilized in the formulation of pesticides and herbicides, contributing to crop protection and improved agricultural yields. chemimpex.com

Furthermore, these compounds serve as important synthetic intermediates in organic chemistry for the construction of more complex, fused heterocyclic systems. Their functionalizable nature allows for the synthesis of a wide array of novel molecules with diverse properties and potential applications. As research continues, it is likely that even more innovative applications for this versatile class of compounds will be discovered.

Conclusion and Future Research Directions

Summary of Current Understanding of 8-Bromo-5-methoxypyrido[3,4-b]pyrazine and its Derivatives

The pyrido[3,4-b]pyrazine (B183377) core is a key structural motif in a variety of biologically active molecules. researchgate.net Derivatives of this scaffold have been investigated for their potential as therapeutic agents, particularly as inhibitors of protein kinases, which are crucial targets in cancer therapy. rsc.org The bromine atom at the 8-position of this compound serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. This strategic placement of a halogen allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives. researchgate.net

A regioselective synthetic route to 2,8-disubstituted pyrido[3,4-b]pyrazines has been developed, which typically involves the initial condensation of a suitably substituted diaminopyridine with an α-keto aldehyde equivalent. researchgate.net The resulting 8-bromopyrido[3,4-b]pyrazine (B1341625) is a key intermediate from which various anilines, amides, and ureas can be introduced at the 8-position. researchgate.net While specific literature on the 5-methoxy substituted variant is limited, the presence of the methoxy (B1213986) group is anticipated to influence the electronic properties of the heterocyclic system, potentially modulating its reactivity and biological activity. The electron-donating nature of the methoxy group can impact the electron density of the pyridine (B92270) and pyrazine (B50134) rings, thereby influencing its interaction with biological targets.

Unexplored Reactivity and Synthetic Opportunities

The synthetic potential of this compound is far from being fully exploited. The bromine atom at the 8-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a diverse array of aryl, heteroaryl, vinyl, and amino substituents, respectively, leading to the generation of large libraries of novel compounds for biological screening.

Furthermore, deprotonative metalation presents another avenue for functionalization. Studies on the related 8-bromo-2,3-diphenylpyrido[3,4-b]pyrazine have shown that the use of mixed lithium-zinc bases can facilitate halogenation at the 7-position. researchgate.netnih.gov This suggests that a similar strategy could be applied to this compound to introduce substituents at the C7 position, further expanding the accessible chemical space. The interplay between the directing effects of the bromo and methoxy groups in such reactions would be an interesting area of investigation.

The pyrazine ring itself offers opportunities for further chemical modification. For instance, selective N-oxidation or N-alkylation could be explored to modulate the compound's physicochemical properties, such as solubility and basicity, which are critical for its potential as a drug candidate.

Advanced Computational Modeling for Novel Pyrido[3,4-b]pyrazine Designs

Computational chemistry offers powerful tools for the rational design of novel pyrido[3,4-b]pyrazine derivatives with desired properties. While specific computational studies on this compound are not yet prevalent, research on related heterocyclic systems like pyrazolo[3,4-b]pyridines provides a framework for future work. nih.gov

Table 1: Potential Computational Approaches for Pyrido[3,4-b]pyrazine Design

Computational MethodApplicationPotential Insights
Quantum Mechanics (QM) Calculation of electronic properties (e.g., charge distribution, HOMO/LUMO energies).Prediction of reactivity, metabolic stability, and interaction with biological targets.
Molecular Docking Prediction of binding modes and affinities of derivatives to target proteins (e.g., kinases).Identification of key interactions for structure-based drug design and optimization of potency.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of the ligand-protein complex over time.Assessment of the stability of binding poses and understanding the role of conformational changes.
Quantitative Structure-Activity Relationship (QSAR) Development of mathematical models correlating chemical structure with biological activity.Prediction of the activity of untested compounds and guidance for the design of more potent analogs.

By employing these computational techniques, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources in the drug discovery and materials development process. For instance, virtual screening of a library of virtual derivatives of this compound against a panel of kinase targets could identify promising candidates for synthesis and biological evaluation. rsc.org

Future Prospects in Medicinal Chemistry and Materials Science for Pyrido[3,4-b]pyrazine Scaffolds

The pyrido[3,4-b]pyrazine scaffold holds considerable promise for future applications in both medicinal chemistry and materials science.

In medicinal chemistry , the development of novel kinase inhibitors remains a high-priority area in oncology and other therapeutic fields. The ability to readily functionalize the 8-position of the pyrido[3,4-b]pyrazine core makes it an attractive scaffold for the design of selective and potent kinase inhibitors. rsc.org The introduction of various substituents can be used to fine-tune the compound's selectivity profile and improve its pharmacokinetic properties. Beyond cancer, pyrazine derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antimalarial effects, suggesting that pyrido[3,4-b]pyrazine derivatives may also find applications in these areas. lifechemicals.com

In materials science , nitrogen-containing heterocyclic compounds are of interest for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyrazine moiety is known to be a good electron acceptor, and incorporating it into larger conjugated systems can lead to materials with desirable electronic and photophysical properties. lifechemicals.com The functionalization of the this compound core with various aromatic and electron-rich or electron-poor groups could lead to the synthesis of novel materials with tailored optoelectronic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromo-5-methoxypyrido[3,4-b]pyrazine?

  • Methodology : Utilize a one-pot annelation strategy starting with halogenated pyridine precursors. For example, pentafluoropyridine reacts with diamines under controlled conditions to form tetrahydropyrido[3,4-b]pyrazine scaffolds, which can be brominated and methoxylated sequentially . Alternatively, bromination of pyrimidine intermediates (e.g., 6-methylpyrimidine derivatives) using N-bromosuccinimide (NBS) in acetonitrile at 60°C achieves regioselective bromination .

Q. How can structural characterization of this compound be performed?

  • Methodology : Employ 1H^1H/13C^13C NMR (400 MHz, CDCl3_3) to confirm substituent positions and purity. For crystallographic validation, X-ray diffraction studies on single crystals grown via slow evaporation in dichloromethane/hexane mixtures provide definitive bond angles and planarity . Mass spectrometry (HRMS-ESI) further validates molecular weight and halogen isotopic patterns .

Q. What purification techniques are effective for isolating this compound?

  • Methodology : Use silica gel column chromatography (230–400 mesh) with gradients of ethyl acetate/hexane (10–50%) to separate brominated byproducts. For enantiomerically pure forms (e.g., isolating dextrorotatory isomers), chiral resolution via HPLC with amylose-based columns achieves >99% enantiomeric excess .

Advanced Research Questions

Q. How do substituents influence the electronic properties of pyrido[3,4-b]pyrazine derivatives?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) to analyze HOMO-LUMO gaps. Bromine at position 8 reduces the band gap (~2.3 eV) compared to non-brominated analogues, while methoxy groups at position 5 enhance electron-donating effects, as shown in thieno[3,4-b]pyrazine systems . Electrochemical studies (cyclic voltammetry) in acetonitrile reveal oxidation/reduction potentials correlated with substituent electronegativity .

Q. What computational models predict the bioactivity of this compound?

  • Methodology : Molecular docking (AutoDock Vina) against kinase targets (e.g., p38 MAP kinase) identifies key interactions: bromine forms hydrophobic contacts with Leu-104, while the methoxy group hydrogen-bonds with Thr-106. Pharmacophore modeling (LigandScout) highlights the pyrazine core as essential for allosteric inhibition . MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns .

Q. How does this compound interact with metabolic enzymes?

  • Methodology : Incubate the compound with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. CYP3A4-mediated demethylation of the methoxy group generates a hydroxyl metabolite, while bromine remains stable. Kinetic parameters (KmK_m, VmaxV_{max}) are derived using Michaelis-Menten plots .

Q. What in vivo models assess the tissue distribution of this compound?

  • Methodology : Administer 14C^{14}C-labeled compound to Sprague-Dawley rats (10 mg/kg IV). Autoradiography and scintillation counting show preferential accumulation in liver and kidneys, with blood-brain barrier penetration <5%. Subcellular fractionation confirms mitochondrial localization (40% of total tissue concentration) .

Q. How stable is this compound under physiological conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). HPLC analysis detects <2% degradation, primarily via hydrolysis of the methoxy group. Thermal gravimetric analysis (TGA) shows decomposition onset at 220°C, suitable for formulation in solid dispersions .

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